![molecular formula C15H18Cl2N2O3 B5667110 1-[(2,4-dichlorophenoxy)acetyl]-N-ethyl-3-pyrrolidinecarboxamide](/img/structure/B5667110.png)
1-[(2,4-dichlorophenoxy)acetyl]-N-ethyl-3-pyrrolidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of 1-[(2,4-Dichlorophenoxy)acetyl]-N-ethyl-3-pyrrolidinecarboxamide and similar compounds involves complex organic reactions that provide insights into the structural intricacies and chemical capabilities of these molecules. For instance, the synthesis of related compounds often involves reactions such as condensation, cyclization, and substitution. A practical example involves the one-pot synthesis of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones, demonstrating the complexity and creativity in synthesizing structurally related compounds (Kanova et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds like 1-[(2,4-Dichlorophenoxy)acetyl]-N-ethyl-3-pyrrolidinecarboxamide is analyzed through techniques such as X-ray diffraction and NMR spectroscopy. Such analyses reveal the spatial arrangement of atoms within the molecule, providing insights into its chemical behavior and interaction potential. The structural elucidation of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate via X-ray diffraction showcases the level of detail that can be obtained (Yang, 2009).
properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)acetyl]-N-ethylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-2-18-15(21)10-5-6-19(8-10)14(20)9-22-13-4-3-11(16)7-12(13)17/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMDWSKBLCCZDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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